![molecular formula C10H12OS B13645996 2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)
2-[4-(Methylsulfanyl)phenyl]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methylsulfanyl)phenyl]propanal is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenyl]propanal typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable alkylating agent. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the propanal group. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Methylsulfanyl)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-[4-(Methylsulfanyl)phenyl]propanoic acid.
Reduction: 2-[4-(Methylsulfanyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(Methylsulfanyl)phenyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfanyl)benzaldehyde: Lacks the propanal group, making it less versatile in certain chemical reactions.
2-[4-(Methylsulfanyl)phenyl]ethanol: Contains an alcohol group instead of an aldehyde, leading to different reactivity and applications.
2-[4-(Methylsulfanyl)phenyl]propanoic acid: The oxidized form of 2-[4-(Methylsulfanyl)phenyl]propanal, with distinct chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both a methylsulfanyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H12OS |
|---|---|
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
2-(4-methylsulfanylphenyl)propanal |
InChI |
InChI=1S/C10H12OS/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3 |
Clave InChI |
KKSNRLAEVQCFQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


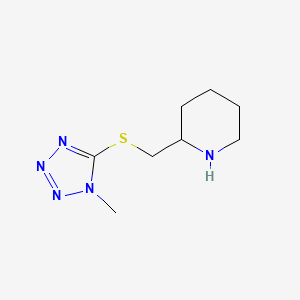
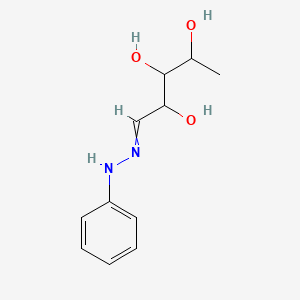
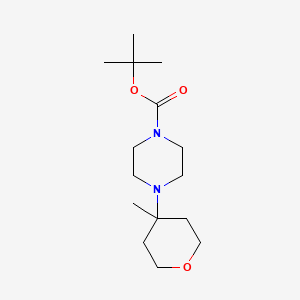
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
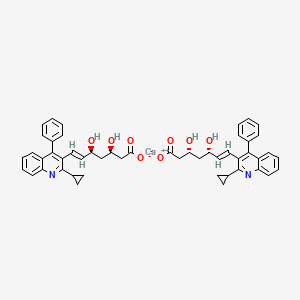

![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)

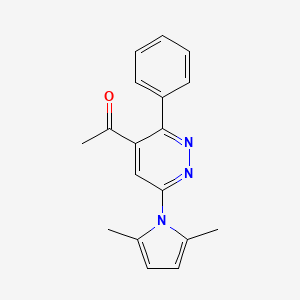
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)


